triberyllium;diphosphate

Description

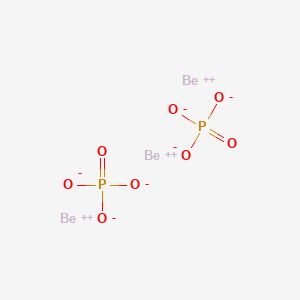

Triberyllium diphosphate (Be₃(PO₄)₂), also known as beryllium orthophosphate, is an inorganic compound with the IUPAC name triberyllium; diphosphate. Its chemical identifiers include:

- Linear Formula: Be₃(PO₄)₂

- PubChem CID: 61650

- SMILES: [Be+2].[Be+2].[Be+2].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-]

- Molecular Weight: 232.99 g/mol (calculated from formula) .

Unlike organic diphosphates (e.g., adenosine diphosphate, farnesyl diphosphate), triberyllium diphosphate is a metal phosphate with applications in materials science and industrial chemistry. Its safety profile requires careful handling due to beryllium’s toxicity .

Properties

IUPAC Name |

triberyllium;diphosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3Be.2H3O4P/c;;;2*1-5(2,3)4/h;;;2*(H3,1,2,3,4)/q3*+2;;/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVNWRBPZMGFWHH-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Be+2].[Be+2].[Be+2].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Be3O8P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

35089-00-0 (Parent) | |

| Record name | Beryllium phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013598260 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID30929199 | |

| Record name | Beryllium phosphate (3/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30929199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13598-26-0 | |

| Record name | Beryllium phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013598260 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Beryllium phosphate (3/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30929199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BERYLLIUM PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7EV08F9UAG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

triberyllium;diphosphate can be synthesized through the reaction of beryllium hydroxide with phosphoric acid. The reaction is typically carried out under controlled conditions to ensure the formation of the desired product: [ 3Be(OH)_2 + 2H_3PO_4 \rightarrow Be_3(PO_4)_2 + 6H_2O ] This reaction involves the neutralization of beryllium hydroxide by phosphoric acid, resulting in the formation of beryllium phosphate and water .

Industrial Production Methods

Industrial production of phosphoric acid, beryllium salt (2:3) involves similar chemical reactions but on a larger scale. The process may include additional purification steps to ensure the removal of impurities and achieve the desired product quality. Techniques such as solvent extraction, filtration, and crystallization are commonly employed in the industrial production of this compound .

Chemical Reactions Analysis

Types of Reactions

triberyllium;diphosphate undergoes various chemical reactions, including:

Neutralization Reactions: It reacts with acids and bases to form salts and water.

Substitution Reactions: It can participate in reactions where one or more of its atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in reactions with phosphoric acid, beryllium salt (2:3) include strong acids like hydrochloric acid and sulfuric acid, as well as bases like sodium hydroxide. These reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes .

Major Products Formed

The major products formed from reactions involving phosphoric acid, beryllium salt (2:3) depend on the specific reagents and conditions used. For example, reacting it with hydrochloric acid can produce beryllium chloride and phosphoric acid: [ Be_3(PO_4)_2 + 6HCl \rightarrow 3BeCl_2 + 2H_3PO_4 ]

Scientific Research Applications

Chemistry

Triberyllium diphosphate is utilized as a reagent in various chemical reactions and serves as a precursor for synthesizing other beryllium compounds. Its unique properties make it valuable in developing new materials and chemical processes.

Biology

Research is ongoing to explore the interactions of triberyllium diphosphate with biological systems. Studies have shown that it can affect enzyme activity and cellular signaling pathways, indicating potential applications in biochemistry and molecular biology.

Medicine

There is growing interest in the potential medical applications of triberyllium diphosphate. Investigations are being conducted into its use in drug development and diagnostic tools, particularly concerning its biological activity and effects on cellular processes.

Industry

In industrial applications, triberyllium diphosphate is used in producing specialized materials, including ceramics and glass. Its thermal stability and unique chemical properties make it suitable for high-performance applications .

The biological activity of triberyllium diphosphate is primarily linked to its interactions at the cellular level. Beryllium compounds are known for their potential biological reactivity, which can lead to both beneficial and harmful effects.

Key Biological Activities:

- Enzyme Inhibition: Beryllium compounds can inhibit certain enzymes, affecting metabolic pathways. For example, triberyllium diphosphate has been shown to interfere with nucleoside diphosphate kinase activity.

- Toxicological Implications: Exposure to beryllium can lead to adverse health effects, including respiratory issues and immune responses due to oxidative stress and inflammation .

Case Study 1: Toxicological Effects

A study on animal models exposed to beryllium-containing particles demonstrated significant weight loss and respiratory distress. These findings suggest that triberyllium diphosphate may share similar toxicological profiles, highlighting the need for careful handling in research and industrial applications.

Case Study 2: Anticancer Properties

In vitro experiments revealed that triberyllium diphosphate could inhibit cell proliferation in specific cancer cell lines. This indicates potential anti-cancer properties alongside its known toxic effects, warranting further investigation into its therapeutic applications .

Mechanism of Action

The mechanism of action of phosphoric acid, beryllium salt (2:3) involves its interaction with various molecular targets and pathways. In biological systems, it can bind to enzymes and other proteins, potentially affecting their function. The exact molecular targets and pathways involved depend on the specific context and application of the compound .

Comparison with Similar Compounds

Key Research Findings

Structural Uniqueness : Unlike ADP or FPP, triberyllium diphosphate lacks carbon-based backbones, limiting its role in metabolic pathways but enhancing thermal stability for industrial use .

Therapeutic Potential: Bisphosphonates, despite structural parallels to FPP synthase inhibitors, exhibit distinct pharmacodynamics due to low Tanimoto similarity .

Biological Activity

Triberyllium diphosphate, a compound of beryllium, has garnered attention due to its potential biological activities. Understanding its effects is essential for assessing its safety and efficacy in various applications, particularly in the fields of materials science and toxicology.

Triberyllium diphosphate can be represented by the formula . Beryllium compounds are known for their unique properties, including high thermal stability and potential biological reactivity. This section explores how these properties translate into biological activity.

Biological Activity Overview

The biological activity of triberyllium diphosphate is primarily linked to its interactions at the cellular level. Beryllium compounds, including triberyllium diphosphate, have been studied for their potential to affect cellular processes, particularly through their role in enzyme activity modulation and cellular signaling pathways.

- Enzyme Inhibition : Beryllium compounds can inhibit certain enzymes, affecting metabolic pathways. For instance, studies have shown that beryllium can interfere with nucleoside diphosphate kinase (NDK) activity, which is crucial for nucleotide metabolism .

- Toxicological Implications : Research indicates that beryllium exposure can lead to adverse health effects, including respiratory issues and immune responses. The mechanisms through which beryllium exerts toxicity involve oxidative stress and inflammation .

Case Studies

Several studies have highlighted the biological effects of beryllium compounds, including triberyllium diphosphate.

- Study 1 : A study on the effects of beryllium exposure in animal models demonstrated significant weight loss and respiratory distress following inhalation of beryllium-containing particles. These findings suggest that triberyllium diphosphate may share similar toxicological profiles .

- Study 2 : In vitro experiments revealed that triberyllium diphosphate could inhibit cell proliferation in certain cancer cell lines, indicating potential anti-cancer properties alongside its toxic effects .

Toxicological Profile

The toxicological profile of triberyllium diphosphate is critical for understanding its safety in biological systems.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.